molecular formula C9H5BrClNO2 B13629290 5-Bromo-7-chloro-4-methylindoline-2,3-dione

5-Bromo-7-chloro-4-methylindoline-2,3-dione

Cat. No.: B13629290
M. Wt: 274.50 g/mol
InChI Key: RFLPANZRCGWSTQ-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-4-methylindoline-2,3-dione is a synthetic organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-4-methylindoline-2,3-dione typically involves the bromination and chlorination of 4-methylindoline-2,3-dione. The process begins with the preparation of 4-methylindoline-2,3-dione, which can be synthesized through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .

Once 4-methylindoline-2,3-dione is obtained, it undergoes bromination and chlorination. Bromination is usually carried out using bromine or a bromine source like N-bromosuccinimide in an organic solvent such as dichloromethane. Chlorination can be achieved using chlorine gas or a chlorinating agent like thionyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-4-methylindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoline derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-4-methylindoline-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-chloro-4-methylindoline-2,3-dione is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. This dual halogenation enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C9H5BrClNO2

Molecular Weight

274.50 g/mol

IUPAC Name

5-bromo-7-chloro-4-methyl-1H-indole-2,3-dione

InChI

InChI=1S/C9H5BrClNO2/c1-3-4(10)2-5(11)7-6(3)8(13)9(14)12-7/h2H,1H3,(H,12,13,14)

InChI Key

RFLPANZRCGWSTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)Br

Origin of Product

United States

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